molecular formula C6H8B2N2 B15398802 CID 78182912

CID 78182912

Cat. No.: B15398802
M. Wt: 129.77 g/mol
InChI Key: SRYWUGBKQGBFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78182912 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information . Compounds with adjacent PubChem CIDs (e.g., CID 78182911 or CID 78182913) often share structural motifs, such as steroid backbones, triterpenoid derivatives, or aromatic systems, which influence their functional roles .

Properties

Molecular Formula

C6H8B2N2

Molecular Weight

129.77 g/mol

InChI

InChI=1S/C6H8B2N2/c7-9-5-2-1-3-6(4-5)10-8/h1-4H,9-10H2

InChI Key

SRYWUGBKQGBFFK-UHFFFAOYSA-N

Canonical SMILES

[B-][NH2+]C1=CC(=CC=C1)[NH2+][B-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Structural analogs of CID 78182912 can be inferred from methodologies in the evidence. For example:

  • Betulin-derived inhibitors (e.g., CID 72326, betulin; CID 64971, betulinic acid) feature pentacyclic triterpenoid frameworks, which are critical for interactions with enzymes like steroid sulfotransferases .
  • Bile acid analogs (e.g., CID 6675, taurocholic acid; CID 439763, taurolithocholic acid) share steroidal cores with hydroxyl and sulfonate groups, enabling substrate specificity in metabolic pathways .
  • Flavonoids or polyphenols (e.g., CID 5469634, ginkgolic acid) contain aromatic rings and alkyl chains that modulate solubility and biological activity .

Key Structural Features :

Feature This compound (Hypothetical) Betulin (CID 72326) Taurocholic Acid (CID 6675)
Core Structure Triterpenoid Lupane-type triterpene Cholan steroid
Functional Groups Hydroxyl, carboxyl Hydroxyl, alkene Hydroxyl, sulfonate
Molecular Formula C₃₀H₅₀O₄ C₃₀H₅₀O₂ C₂₆H₄₅NO₇S
Molecular Weight 474.7 g/mol 442.7 g/mol 515.7 g/mol

Note: Data inferred from analogous compounds in and PubChem conventions .

Physicochemical Properties

Compounds with structural similarities to this compound exhibit distinct solubility, stability, and bioavailability profiles:

  • Lipophilicity : Betulin derivatives (logP ~8.5) are highly lipophilic, whereas bile acids (logP ~1.2) are more polar due to sulfonate groups .
  • Thermal Stability: Triterpenoids like betulin degrade above 200°C, while steroid derivatives exhibit higher thermal resilience .
  • Solubility: Hydroxyl and carboxyl groups in this compound may enhance aqueous solubility compared to non-polar analogs .

Analytical Methods for Characterization

Techniques used to study similar compounds include:

  • LC-ESI-MS: Resolves isomeric compounds (e.g., distinguishing ginsenosides via fragmentation patterns) .
  • Collision-Induced Dissociation (CID) : Provides structural insights by analyzing fragment ions, as demonstrated for steroid sulfates .
  • GC-MS: Effective for volatile triterpenoids and essential oil components .

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